

Technical Guide: Physicochemical Characterization of 5-Bromo-2-fluorophenylacetic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Bromo-2-fluorophenylacetic acid**

Cat. No.: **B1273536**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **5-Bromo-2-fluorophenylacetic acid**. It includes a summary of its physical appearance and other quantitative data, alongside detailed, standardized experimental protocols for the determination of these properties. This document is intended to serve as a valuable resource for laboratory professionals engaged in chemical synthesis, quality control, and drug discovery.

Compound Identification

- Chemical Name: **5-Bromo-2-fluorophenylacetic acid**
- CAS Number: 883514-21-4[\[1\]](#)[\[2\]](#)
- Molecular Formula: C₈H₆BrFO₂[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Synonyms: 2-(5-Bromo-2-fluorophenyl)acetic acid, 2-Fluoro-5-Bromophenylacetic Acid[\[1\]](#)

Physicochemical Properties

The physical properties of **5-Bromo-2-fluorophenylacetic acid** are critical for its handling, formulation, and application in further research and development. The compound is described

as an off-white crystalline solid.[\[1\]](#) A summary of its key quantitative properties is presented in Table 1.

Table 1: Quantitative Physicochemical Data for **5-Bromo-2-fluorophenylacetic Acid**

Property	Value	Reference(s)
Physical Appearance	Off-white crystalline solid	[1]
Molecular Weight	233.03 g/mol	[1] [3]
Melting Point	111-112 °C	[1]
Boiling Point	319.6 °C at 760 mmHg	[1]
Density	1.7 ± 0.1 g/cm ³	[1]
Flash Point	147.1 ± 23.7 °C	[1]
Refractive Index	1.570	[1]
Purity	≥98%	[2] [3]

Experimental Protocols

The following sections detail standardized methodologies for determining the key physical properties of solid organic compounds like **5-Bromo-2-fluorophenylacetic acid**.

Objective: To qualitatively describe the physical state, color, and form of the compound at ambient temperature.

Methodology:

- **Sample Preparation:** A small, representative sample of the compound is placed on a clean, dry, white surface or in a clear glass vial.
- **Visual Inspection:** The sample is observed under good lighting conditions, preferably against a white background to ensure accurate color determination.
- **Description:** The following characteristics are recorded:

- Physical State: e.g., solid, powder, crystalline.
- Color: e.g., white, off-white, colorless.
- Form/Morphology: e.g., crystalline, amorphous, powder, needles, flakes.[4]
- Microscopic Examination (Optional): For a more detailed analysis of the crystalline structure, the sample can be viewed under a microscope.

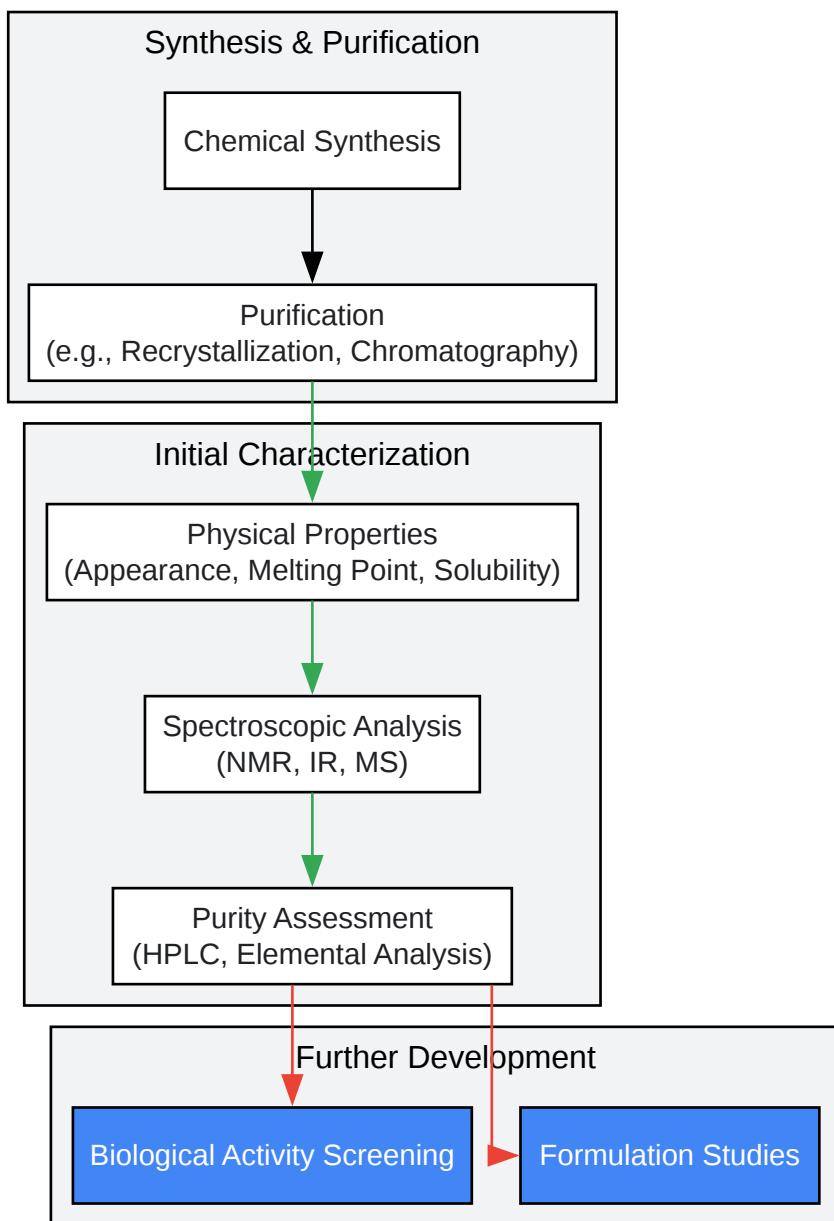
Objective: To determine the temperature range over which the solid compound transitions to a liquid. This is a key indicator of purity.

Principle: A small, finely powdered sample is heated at a controlled rate in a capillary tube. The temperatures at which melting begins and is complete are recorded as the melting range.[5][6] Pure crystalline compounds typically exhibit a sharp melting point (a narrow range of 0.5-1.0 °C), while impurities tend to depress and broaden the melting range.[3]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp, Thiele tube, or automated instrument).[5]
- Glass capillary tubes (sealed at one end).[1][5]
- Calibrated thermometer or temperature sensor.

Procedure (based on USP <741>):[1][7][8]


- **Sample Preparation:** The compound is dried and reduced to a fine powder.[9] The open end of a capillary tube is pressed into the powder, and the tube is tapped gently or dropped through a long glass tube to pack the sample into the sealed end to a height of 2-4 mm.[10]
- **Apparatus Setup:** The capillary tube is placed in the heating block of the apparatus.
- **Initial Determination (Optional):** A rapid heating rate (e.g., 10-20 °C/min) can be used to quickly determine an approximate melting point.[3]
- **Accurate Determination:** The apparatus is allowed to cool to at least 20 °C below the approximate melting point. A new sample is introduced and heated rapidly to about 5-10 °C

below the expected melting point.[\[1\]](#)

- Measurement: The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium between the sample and the heating block.[\[8\]](#)
- Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range.

Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a newly synthesized chemical compound, positioning the determination of physical properties as a crucial early step.

[Click to download full resolution via product page](#)

Caption: Workflow for New Chemical Compound Characterization.

This guide provides foundational data and methodologies essential for the accurate characterization of **5-Bromo-2-fluorophenylacetic acid**. Adherence to these standardized protocols will ensure the generation of reliable and reproducible data for research and drug development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. uspbpep.com [uspbpep.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. SSERC | Melting point determination [sserc.org.uk]
- 4. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 5. thinksrs.com [thinksrs.com]
- 6. westlab.com [westlab.com]
- 7. $\Delta_{\text{m.p.}}^{\text{USP}}$ 741 $\Delta_{\text{m.p.}}^{\text{USP}}$ Melting Range or Temperature [doi.usp.org]
- 8. youtube.com [youtube.com]
- 9. scribd.com [scribd.com]
- 10. cdn.juniata.edu [cdn.juniata.edu]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Characterization of 5-Bromo-2-fluorophenylacetic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1273536#5-bromo-2-fluorophenylacetic-acid-physical-appearance>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com